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molecular formula C11H17NO4 B8539411 2-(5-Oxo-hexyl)-4,5-dihydro-oxazole-4-carboxylic acid methyl ester

2-(5-Oxo-hexyl)-4,5-dihydro-oxazole-4-carboxylic acid methyl ester

Cat. No. B8539411
M. Wt: 227.26 g/mol
InChI Key: LQNHEYROVLGQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08674111B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), hexamethylenetetramine (1.45 g, 4.40 mmol) and DBU (1.54 mL, 10.20 mmol) were added to a stirred suspension of copper (II) bromide (2.28 g, 10.20 mmol) in deoxygenated dry CH2Cl2 (30 mL). After 20 min, a deoxygenated solution of 2-(5-oxo-hexyl)-4,5-dihydro-oxazole-4-carboxylic acid methyl ester (931 mg, 4.10 mmol) in CH2Cl2 (11 mL) was added and the reaction mixture was stirred at rt for 2 h. The solvent was removed under reduced pressure and the residue was partitioned between EA (50 mL), and 50 mL of a 1:1 mixture of sat. aq. NH4Cl and 25% aq. NH4OH. The aq. layer was extracted with EA (50 mL) and the combined organic layers were washed with 50 mL of a 1:1 mixture of sat. aq. NH4Cl and 25% aq. NH4OH followed by 10% citric acid (50 mL), sat. aq. NaHCO3 (50 mL) and brine (50 mL). The organic phase was dried over MgSO4, filtered, and the solvent was removed under reduced pressure. Purification of the residue by FC (1:4 hept-EA) gave the title compound as a pale yellow oil. TLC: rf (1:4 hept-EA)=0.37. LC-MS-conditions 02: tR=0.78 min, [M+H]+=226.47.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
1.54 mL
Type
reactant
Reaction Step One
Quantity
931 mg
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two
Name
copper (II) bromide
Quantity
2.28 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.C1N2CN3CN(C2)CN1C3.C1CCN2C(=NCCC2)CC1.[CH3:24][O:25][C:26]([CH:28]1[CH2:32][O:31][C:30]([CH2:33][CH2:34][CH2:35][CH2:36][C:37](=[O:39])[CH3:38])=[N:29]1)=[O:27]>C(Cl)Cl.[Cu](Br)Br>[CH3:24][O:25][C:26]([C:28]1[N:29]=[C:30]([CH2:33][CH2:34][CH2:35][CH2:36][C:37](=[O:39])[CH3:38])[O:31][CH:32]=1)=[O:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
1.45 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
1.54 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Two
Name
Quantity
931 mg
Type
reactant
Smiles
COC(=O)C1N=C(OC1)CCCCC(C)=O
Name
Quantity
11 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
copper (II) bromide
Quantity
2.28 g
Type
catalyst
Smiles
[Cu](Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in deoxygenated dry CH2Cl2 (30 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EA (50 mL), and 50 mL of a 1:1 mixture of sat. aq. NH4Cl and 25% aq. NH4OH
EXTRACTION
Type
EXTRACTION
Details
The aq. layer was extracted with EA (50 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with 50 mL of a 1:1 mixture of sat. aq. NH4Cl and 25% aq. NH4OH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (1:4 hept-EA)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC(=O)C=1N=C(OC1)CCCCC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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